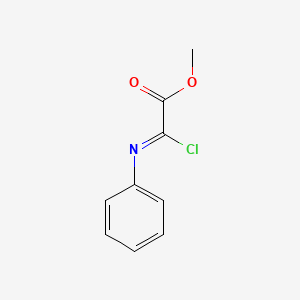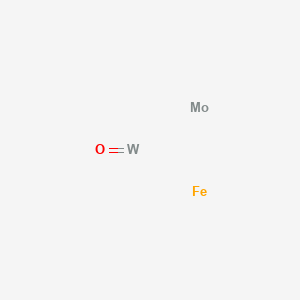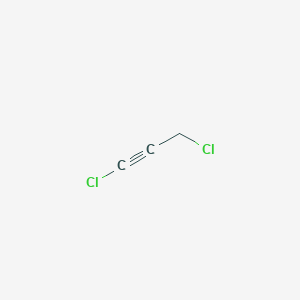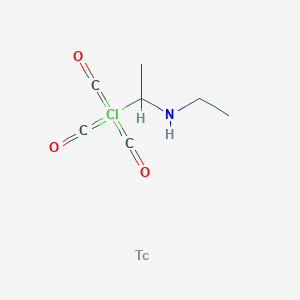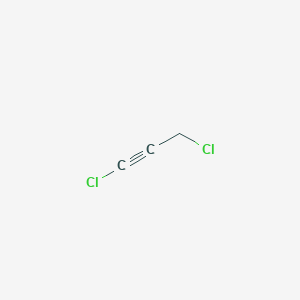
1,3-Dichloroprop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine atoms and a triple bond in its structure.
Méthodes De Préparation
1,3-Dichloroprop-1-yne can be synthesized through several methods. One common synthetic route involves the chlorination of propyne. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the propyne molecule. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,3-Dichloroprop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated or fully dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dichloroprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which 1,3-Dichloroprop-1-yne exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the triple bond and the electron-withdrawing chlorine atoms, which make the molecule highly electrophilic.
Comparaison Avec Des Composés Similaires
1,3-Dichloroprop-1-yne can be compared with other similar compounds, such as:
1,3-Dichloropropene: Another organochlorine compound with similar reactivity but different applications.
1,2-Dichloropropane: A related compound with two chlorine atoms but a different structural arrangement.
Propyne: The parent hydrocarbon of this compound, which lacks the chlorine atoms. The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine atoms and a triple bond, which confer distinct chemical properties.
This article provides a detailed overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
139411-87-3 |
|---|---|
Formule moléculaire |
C3H2Cl2 |
Poids moléculaire |
108.95 g/mol |
Nom IUPAC |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
Clé InChI |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
SMILES canonique |
C(C#CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


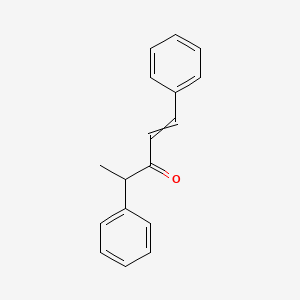
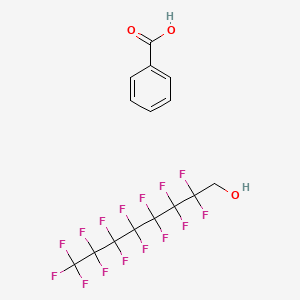
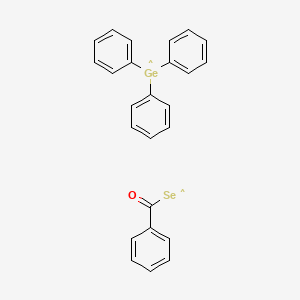
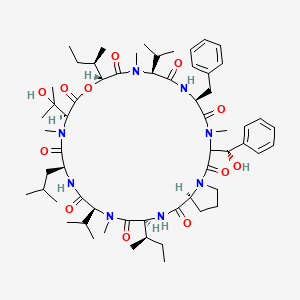
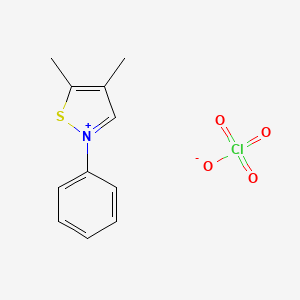
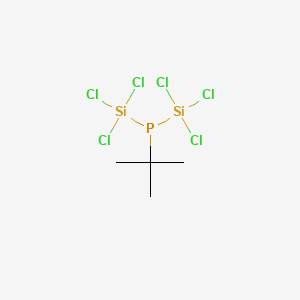
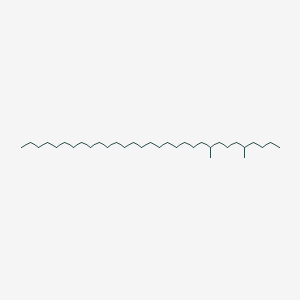
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
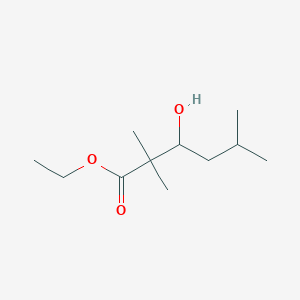
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
